No Compound-Specific Biological Activity Data Identified for 1798412-24-4
A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, PubMed, SciFinder-scoped sources) yielded no quantitative biological assay data—binding affinity (Ki), functional activity (EC50/IC50), selectivity ratios, or pharmacokinetic parameters—for (E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one. The closest class-level inference comes from Tian et al. (2020), who reported that seven 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives bearing varied N-substituents exhibited σ1 Ki values ranging from 0.61 to 12.0 nM and σ2/σ1 selectivity ratios of 2–44 [1]. However, the furan-3-yl acrylamide substituent was not among the structures evaluated. Without direct head-to-head or cross-study comparable data for this specific compound, no quantitative differentiation claim can be substantiated.
| Evidence Dimension | σ1 receptor binding affinity |
|---|---|
| Target Compound Data | No data available for CAS 1798412-24-4 |
| Comparator Or Baseline | Class range from Tian et al. 2020: Ki(σ1) = 0.61–12.0 nM for seven 1-oxa-8-azaspiro[4.5]decane/1,5-dioxa-9-azaspiro[5.5]undecane derivatives |
| Quantified Difference | Not calculable |
| Conditions | In vitro radioligand competition binding assay using [³H]-(+)-pentazocine; σ1 receptors from guinea pig brain membrane preparations |
Why This Matters
Absence of quantitative binding data precludes any evidence-based selection of this compound over structurally related spirocyclic σ1 ligands.
- [1] Tian, J.; He, Y.; Deuther-Conrad, W.; Fu, H.; Xie, F.; Zhang, Y.; Wang, T.; Zhang, X.; Zhang, J.; Brust, P.; Huang, Y.; Jia, H. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry 2020, 28 (14), 115560. View Source
